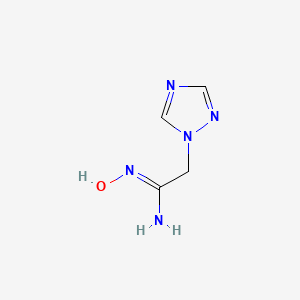
3-amino-N-cyclohexyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-amino-N-cyclohexyl-N-methylbenzamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar amide compounds. For instance, the study of 3-aminobenzamide in paper highlights its role as an inhibitor of nuclear poly ADP-ribosyl synthetase, which is significant in the context of DNA damage repair and chemical induction of transformation in vitro.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and conditions. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide as described in paper involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. This process is characterized by spectroscopic methods and confirmed by X-ray analysis. Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor in paper involves tritiation, coupling reactions, and purification steps to achieve a high radiochemical purity and specific activity.
Molecular Structure Analysis
The molecular structure of compounds is determined using various analytical techniques. In paper , the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis, which is a definitive method for determining the arrangement of atoms within a molecule. This level of structural analysis is crucial for understanding the compound's potential interactions and reactivity.
Chemical Reactions Analysis
The chemical reactions involving amide compounds can be complex and multifaceted. For instance, the formal [4+2] cycloaddition reaction described in paper involves a multistep process with radical generation, hydrogen atom transfer, and benzylic radical addition, leading to the formation of fluorescent aminonaphthalic anhydrides. These reactions are influenced by the presence of catalysts such as CuI and LiOH, and the process is characterized by its ability to produce diverse naphthalimides with fluorescent properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of amide compounds are influenced by their molecular structure. The presence of an N,O-bidentate directing group in the compound discussed in paper suggests potential suitability for metal-catalyzed C–H bond functionalization reactions. The fluorescent features of the naphthalic anhydrides and naphthalimides mentioned in paper are also notable physical properties that can be leveraged in various applications.
Aplicaciones Científicas De Investigación
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamides have been found to exhibit antioxidant and antibacterial activities . They are synthesized from benzoic acid and amine derivatives .
- Method : The antioxidant activity of the compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds are also tested for their in vitro growth inhibitory activity against different bacteria .
- Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
Metal–Organic Framework Synthesis
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-N-cyclohexyl-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSZFEXITQOVAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424239 |
Source


|
| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclohexyl-N-methylbenzamide | |
CAS RN |
675112-76-2 |
Source


|
| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)



![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)